Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of three fluorine atoms at positions 6, 7, and 8, an ethyl ester group at position 3, and a keto group at position 4. It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7,8-trifluoroquinoline.
Cyclization: The cyclization of the intermediate compounds leads to the formation of the quinoline ring.
Esterification: The final step involves the esterification of the carboxylic acid group at position 3 with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group at position 4 to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical agents, particularly in the synthesis of quinolone-based antibiotics.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other similar compounds:
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has an additional ethyl group at position 1, which may affect its reactivity and biological activity.
Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate: This compound has different halogen substitutions and a pyridine ring, leading to distinct chemical properties.
1-2-Dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile: The presence of a nitrile group and a pyridine ring differentiates this compound from this compound.
Uniqueness
The unique combination of fluorine atoms, a keto group, and an ethyl ester group in this compound contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .
Biological Activity
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (ETQ) is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₈F₃NO₃
- Molecular Weight : 299.25 g/mol
- Melting Point : 207°C
- Purity : ≥98.0% (GC) .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of ETQ. It has shown effectiveness against various bacterial strains and fungi. For instance, a study demonstrated that ETQ exhibited significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Anticancer Activity
ETQ has also been investigated for its anticancer properties. In vitro studies revealed that ETQ induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound activates caspase pathways and increases the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Caspase activation |
MCF-7 | 20 | Apoptosis induction |
Enzyme Inhibition
ETQ is noted for its ability to inhibit specific enzymes linked to disease processes. For example, it has been shown to inhibit fatty acid synthase (FASN), which is crucial in cancer metabolism. This inhibition leads to reduced lipid synthesis in cancer cells, thereby limiting their growth .
Case Studies
-
Study on Antimicrobial Effects :
A study conducted by Chen et al. (2014) evaluated the antimicrobial activity of ETQ against various pathogens. Results indicated that ETQ had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 64 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent . -
Anticancer Research :
In a series of experiments by Liu et al. (2020), ETQ was tested on several human cancer cell lines. The results showed that treatment with ETQ resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls . -
Enzyme Activity Study :
Research by Zhang et al. (2019) focused on the inhibitory effects of ETQ on FASN activity in breast cancer cells. The study found that ETQ reduced FASN activity by approximately 70%, leading to decreased fatty acid synthesis and subsequent cell death .
Properties
IUPAC Name |
ethyl 6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-2-19-12(18)6-4-16-10-5(11(6)17)3-7(13)8(14)9(10)15/h3-4H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQDAESGZUODFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229824 | |
Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-6,7,8-trifluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79660-46-1 | |
Record name | Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79660-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-6,7,8-trifluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-6,7,8-trifluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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